4-(2-Bromobutanoyl)morpholine
Overview
Description
4-(2-Bromobutanoyl)morpholine is a chemical compound with the linear formula C8H14O2N1Br1 . It has gained increasing attention in recent years due to its diverse applications in various fields of research and industry.
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant research. A common method involves the use of 1,2-amino alcohols and their derivatives as starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides is often employed .Molecular Structure Analysis
The molecular formula of this compound is C8H14BrNO2 . The molecular weight is 236.11 g/mol .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Morpholine Derivatives
Morpholine derivatives have been synthesized for various applications. For instance, D’hooghe et al. (2006) demonstrated the synthesis of cis-3,5-disubstituted morpholines using electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Morpholine-Based Ionic Liquids
Gemini-type basic morpholine ionic liquids have been synthesized and used in anion exchange membranes, showing promising potential in fuel cell applications (Wang, Wang, Wan, Wang, & Wang, 2018).
Synthesis of Various Morpholine Compounds
Various morpholine compounds, like 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and others, have been synthesized, indicating the versatility of morpholine in different chemical reactions (Tan, 2011).
Pharmacological Research
- Antimicrobial and Modulating Activity: The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, has shown antimicrobial and modulating activity against various microorganisms, indicating its potential in combating multi-resistant strains (Oliveira et al., 2015).
Catalysis and Chemical Reactions
Application in Catalysis
Morpholine derivatives have been used in catalysis, as demonstrated in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, highlighting their potential in complex organic syntheses (Kauffman et al., 2000).
Synthesis of Substituted Morpholines
A new strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols has been developed, showing the utility of morpholine in generating diverse chemical structures (Leathen, Rosen, & Wolfe, 2009).
Safety and Hazards
The safety information available indicates that 4-(2-Bromobutanoyl)morpholine is classified as Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H400, indicating that it is very toxic to aquatic life . It is recommended to avoid release to the environment and dispose of the container to an approved waste disposal plant .
Properties
IUPAC Name |
2-bromo-1-morpholin-4-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHLONFDUNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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